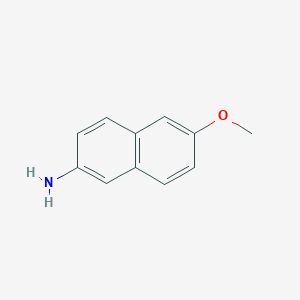

6-Methoxynaphthalen-2-amine

Cat. No. B077124

Key on ui cas rn:

13101-88-7

M. Wt: 173.21 g/mol

InChI Key: MJWDIGUUVRCTFY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05681842

Procedure details

A 2-necked 100 mL round bottom flask was charged with commercially available 2-acetyl-6-methoxynapthalene(5.0 g, 25 mmol) and trifluoroacetic acid (500 mmol, 38 mL) and fitted with a reflux condenser and a stopper. The solution was heated to 120° C. and sodium azide (3.25 g, 50 mml) was added over 30 minutes. Each addition resulted in a visible exotherm. Gas evolution ceased 30 minutes after complete addition of the azide. The reaction was cooled and poured into excess saturated aqueous sodium bicarbonate. The resulting mixture was extracted (2x, ethyl acetate). The combined organic extracts were washed (2x, brine), dried (Na2SO4), filtered and concentrated in vacuo to afford a light red solid which was a mixture (~5:1) of the respective N-acetyl-6-methoxynapthylamine and N-methylaminocarbonyl-6-methoxynapthalene. The mixture was carried on without purification. The unpurified solid (4.51 g, 20.9 mmol) was dissolved in hot ethanol (100 mL). Water (15 mL) and concentrated sulfuric acid (2.24 g, 41.9 mmol) were added and the reaction heated at reflux for 24 h during which time a thick precipitate formed. The reaction was cooled to 0° C. and the solid 2-amino-6-methoxynapthalene hydrogen sulfate salt was collected by filtration. The salt was neutralized by partitioning between aqueous sodium hydroxide(15.8 g, 0.396 mmol in 200 mL of water) and ethyl acetate. The layers were separated and the aqueous layer extracted with ethyl acetate (2x). The organic layers were combined, washed (brine, 3x), dried (Na2SO4), filtered and concentrated in vacuo to afford a purple solid. Recrystallization from ethyl acetate and acetone gave the title compound in three fractions (2.64 g, 61%) as a light beige solid. mp 133°-136° C.

Name

N-methylaminocarbonyl-6-methoxynapthalene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

unpurified solid

Quantity

4.51 g

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

C([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:14][CH3:15])[CH:10]=2)[CH:5]=1)(=O)C.FC(F)(F)C(O)=O.[N-:23]=[N+]=[N-].[Na+].[N-]=[N+]=[N-].C(=O)(O)[O-].[Na+].C(NC1C2C(=CC(OC)=CC=2)C=CC=1)(=O)C.CNC(C1C2C(=CC(OC)=CC=2)C=CC=1)=O.S(=O)(=O)(O)O.[OH-].[Na+]>C(O)C.C(OCC)(=O)C.O>[NH2:23][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:14][CH3:15])[CH:10]=2)[CH:5]=1 |f:2.3,5.6,10.11|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

2.24 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)C1=CC2=CC=C(C=C2C=C1)OC

|

|

Name

|

|

|

Quantity

|

38 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

Step Four

|

Name

|

|

|

Quantity

|

3.25 g

|

|

Type

|

reactant

|

|

Smiles

|

[N-]=[N+]=[N-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N-]=[N+]=[N-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC1=CC=CC2=CC(=CC=C12)OC

|

Step Eight

|

Name

|

N-methylaminocarbonyl-6-methoxynapthalene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CNC(=O)C1=CC=CC2=CC(=CC=C12)OC

|

Step Nine

[Compound]

|

Name

|

unpurified solid

|

|

Quantity

|

4.51 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a reflux condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Each addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulted in a visible exotherm

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting mixture was extracted (2x, ethyl acetate)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic extracts were washed (2x, brine)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a light red solid which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was carried on without purification

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 24 h during which time a thick precipitate

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was cooled to 0° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solid 2-amino-6-methoxynapthalene hydrogen sulfate salt was collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer extracted with ethyl acetate (2x)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed (brine, 3x)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a purple solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization from ethyl acetate and acetone

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |